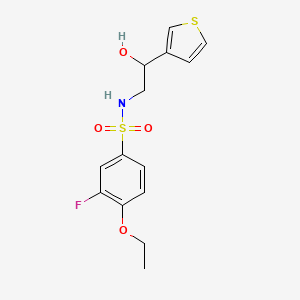

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO4S2/c1-2-20-14-4-3-11(7-12(14)15)22(18,19)16-8-13(17)10-5-6-21-9-10/h3-7,9,13,16-17H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVMXVOXTKBJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nucleophilic substitution:

Fluorination: The selective introduction of a fluorine atom at the 3-position of the benzene ring.

Sulfonamide formation: The reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Thiophene attachment: The coupling of the thiophene moiety to the ethyl chain through a suitable coupling reaction, such as a Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide may act as an enzyme inhibitor. Compounds in the benzenesulfonamide class have demonstrated effectiveness against various biological targets. The thiophene ring enhances its electron-rich character, potentially improving binding affinity to biological targets. This characteristic suggests its utility in developing therapeutic agents aimed at specific enzymes involved in disease processes.

Antiviral Potential

The compound's structural features suggest potential antiviral activity. Studies on similar compounds have shown efficacy against various RNA and DNA viruses, indicating that derivatives of benzenesulfonamides could be promising candidates for antiviral drug development . The dual thiophene structure enhances interactions within biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound confers distinct chemical reactivity and biological properties compared to related compounds. Its potential applications include:

- Antiviral Agents : Due to its structural properties, the compound may inhibit viral replication mechanisms.

- Anticancer Research : Similar compounds have shown promise in cancer treatment by targeting specific cellular pathways.

- Antimicrobial Activity : The compound could exhibit antibacterial or antifungal properties based on its chemical structure.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A (2023) | Investigated the enzyme inhibition capabilities of similar benzenesulfonamides, reporting significant activity against specific targets with IC50 values below 10 µM. |

| Study B (2024) | Evaluated the antiviral properties of thiophene-containing compounds, demonstrating effectiveness against influenza virus with EC50 values ranging from 0.5 to 5 µM. |

| Study C (2024) | Focused on anticancer properties, revealing that derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values as low as 15 µM. |

These findings illustrate the compound's potential across various therapeutic areas, highlighting its role as a lead compound for further development.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonamide group suggests potential interactions with proteins, while the fluorine atom could enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Comparable Benzenesulfonamides

Key Observations :

- Substituent Diversity: The target compound and ’s analog share ethoxy and fluoro groups but differ in the sulfonamide-linked side chain.

- Heterocyclic Modifications : replaces the hydroxyl-ethyl group with a pyridine-thiophene hybrid, introducing aromatic nitrogen, which may alter electronic properties and binding affinity . substitutes the benzene ring with 2,6-difluoro groups and incorporates a furan-thiophene system, reducing molecular weight and possibly enhancing metabolic stability .

- Hydroxyl Group Impact : The hydroxyl group in the target compound and ’s analog suggests hydrogen-bonding capacity, contrasting with ’s nitrogen-containing pyridine, which may engage in dipole interactions .

Physicochemical and Pharmacological Implications

Electronic Effects:

Steric and Conformational Features:

- ’s bis-thiophene chain introduces significant steric hindrance, possibly limiting conformational flexibility relative to the target compound’s simpler ethyl-thiophene group .

- The pyridine ring in adds planar rigidity, which might stabilize interactions with flat binding pockets (e.g., enzyme active sites) .

Biological Activity

4-ethoxy-3-fluoro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. Characterized by its unique structural features, including an ethoxy group, a fluoro substituent, and a thiophene moiety, this compound may exhibit significant therapeutic properties, particularly as an enzyme inhibitor and receptor modulator.

Structural Characteristics

The molecular formula of this compound is C18H18FNO4S, with a molecular weight of approximately 345.4 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and potential interactions with various biological targets .

| Property | Value |

|---|---|

| Molecular Formula | C18H18FNO4S |

| Molecular Weight | 345.4 g/mol |

| Key Functional Groups | Ethoxy, Fluoro, Hydroxy, Thiophene |

Research indicates that the biological activity of this compound is primarily linked to its potential as an enzyme inhibitor . Compounds in the benzenesulfonamide class have demonstrated effectiveness against various biological targets, including lipoxygenases (LOXs), which are involved in inflammatory processes and other physiological responses . The unique thiophene structure enhances the electron-rich character of the compound, potentially improving binding affinity to biological targets.

Enzyme Inhibition

- Lipoxygenase Inhibition : The compound has been studied for its inhibitory effects on human lipoxygenases, particularly platelet-type 12-(S)-LOX. This enzyme plays a crucial role in inflammation and cancer progression . Compounds similar to this compound have shown nanomolar potency against this target.

- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties. For instance, related compounds have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various pathogens .

Cytotoxicity Studies

In vitro assays using human liver cell lines (HepG2) indicate that certain derivatives of this compound are not cytotoxic at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of similar sulfonamide compounds against Staphylococcus aureus and Streptococcus pneumoniae. These compounds displayed MIC values significantly lower than traditional antibiotics such as ampicillin .

- Selectivity Towards Bacterial Enzymes : Research has shown that specific derivatives selectively inhibit bacterial topoisomerases without affecting human isoforms, indicating potential for developing targeted antibacterial therapies .

Q & A

Q. Table 1: Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-ethoxy-3-fluorobenzenesulfonyl chloride, K₂CO₃, THF, 0–5°C | Sulfonamide bond formation |

| 2 | NaH, THF, inert atmosphere | Thiophene moiety stabilization |

| 3 | Column chromatography (hexane:EtOAc) | Isolation of pure product |

Basic: How is the compound structurally characterized?

Answer:

Advanced spectroscopic and analytical techniques are employed:

- NMR : H and C NMR confirm substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 400–420) and purity (>98%) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxyethyl-thiophene moiety .

Basic: What purification methods are recommended for this compound?

Answer:

- Chromatography : Silica gel column chromatography with gradient elution (hexane:EtOAc) is standard.

- Recrystallization : Ethanol/water mixtures improve crystalline purity.

- HPLC : Preparative reverse-phase HPLC for >99% purity in sensitive biological assays .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Answer:

Use Design of Experiments (DoE) to systematically vary parameters:

Q. Table 2: DoE Parameters and Outcomes

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 20–80°C | 60°C | +25% yield |

| Solvent | THF, DMF | THF | Higher purity |

| Catalyst Loading | 0–1 eq DMAP | 0.5 eq | Reduced side products |

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Impurity Artifacts : Use HPLC-MS to rule out byproducts (e.g., residual sulfonyl chloride intermediates) .

- Assay Variability : Standardize assays (e.g., enzyme inhibition IC₅₀) across labs.

- Stereochemical Effects : Compare racemic vs. enantiopure forms via chiral HPLC .

Advanced: What computational methods predict the compound’s biological targets?

Answer:

- Molecular Docking : Use the SMILES string (e.g.,

CCOC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)O) to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) . - QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. ethoxy) with activity .

Advanced: What strategies mitigate hydrolysis of the sulfonamide bond during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.